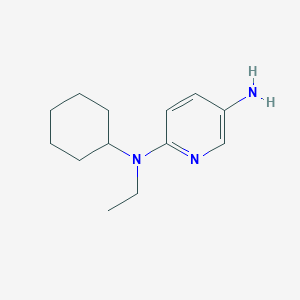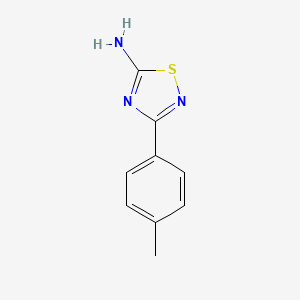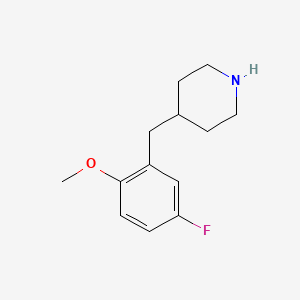![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(tritylmercapto)ethyl]-glycine CAS No. 882847-27-0](/img/structure/B1341370.png)
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trityl-protected thiol group on the side chain. This unique structure makes it valuable in the synthesis of peptides that require specific modifications or protections during the assembly process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine typically involves multiple steps:
Protection of Glycine: Glycine is first protected at the amino group with the Fmoc group. This is usually achieved by reacting glycine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Trityl Group: The thiol group is introduced by reacting the Fmoc-protected glycine with 2-bromoethanethiol, followed by protection of the thiol group with trityl chloride in the presence of a base such as triethylamine.
The overall reaction conditions involve maintaining an inert atmosphere, typically nitrogen, and controlling the temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and intermediates.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Rigorous testing, including HPLC and NMR, to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The trityl group can be removed under acidic conditions to free the thiol group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected thiol peptides ready for further functionalization.
科学的研究の応用
Chemistry
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is widely used in solid-phase peptide synthesis (SPPS)
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins with disulfide bonds, aiding in the study of protein folding and stability.
Medicine
The compound is instrumental in the development of peptide-based drugs, particularly those that require specific disulfide linkages for activity. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and therapeutic purposes. Its ability to introduce thiol groups makes it valuable in the development of novel biomaterials and drug delivery systems.
作用機序
The primary mechanism by which Fmoc-N-[2-(tritylmercapto)ethyl]-glycine exerts its effects is through its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The trityl-protected thiol group can be selectively deprotected and used to form disulfide bonds or conjugate to other molecules, thereby influencing the structure and function of the resulting peptides.
類似化合物との比較
Similar Compounds
Fmoc-Cysteine: Another Fmoc-protected amino acid with a thiol group, but without the trityl protection.
Fmoc-N-[2-(tert-butylthio)ethyl]-glycine: Similar structure but with a tert-butyl group instead of a trityl group.
Uniqueness
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is unique due to its trityl-protected thiol group, which provides greater stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing peptides that require precise control over thiol functionalities.
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOKTVPMWHIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589223 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-27-0 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








